molecular formula C5H11N3O2S B3060302 4-Ethoxycarbonylmethyl-thiosemicarbazide CAS No. 21198-09-4

4-Ethoxycarbonylmethyl-thiosemicarbazide

Cat. No.: B3060302
CAS No.: 21198-09-4
M. Wt: 177.23 g/mol
InChI Key: YTPNIDZCKUCCLN-UHFFFAOYSA-N
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Description

4-Ethoxycarbonylmethyl-thiosemicarbazide is a chemical compound with the molecular formula C5H11N3O2S and a molecular weight of 177.23 g/mol. This compound belongs to the class of thiosemicarbazides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Scientific Research Applications

4-Ethoxycarbonylmethyl-thiosemicarbazide has several scientific research applications:

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable candidate for biological studies.

    Medicine: Due to its biological activities, this compound is investigated for its potential use in developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

While the specific mechanism of action for 4-Ethoxycarbonylmethyl-thiosemicarbazide is not mentioned, thiosemicarbazones have been found to have antimicrobial, anti-inflammatory, and anticancer properties .

Future Directions

While specific future directions for 4-Ethoxycarbonylmethyl-thiosemicarbazide are not mentioned, research into thiosemicarbazides and their derivatives continues due to their expansive range of biological activities . Further studies are needed to provide better explanations for changes in biochar properties as it undergoes aging, its longer-term effects on soil properties, and timing of re-application of different biochars .

Preparation Methods

The synthesis of 4-Ethoxycarbonylmethyl-thiosemicarbazide typically involves the reaction of ethyl chloroacetate with thiosemicarbazide under basic conditions. The reaction proceeds as follows:

  • Ethyl chloroacetate is reacted with thiosemicarbazide in the presence of a base such as sodium hydroxide.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

4-Ethoxycarbonylmethyl-thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can yield the corresponding thiosemicarbazone using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Ethoxycarbonylmethyl-thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:

    Thiosemicarbazide: The parent compound, which also exhibits antimicrobial and anticancer properties.

    1,3,4-Thiadiazole derivatives: These compounds have similar biological activities and are used in various therapeutic applications.

    Thiosemicarbazones: These derivatives are known for their anticancer and antimicrobial activities and are structurally related to this compound.

The uniqueness of this compound lies in its specific structural features, such as the ethoxycarbonylmethyl group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 2-(aminocarbamothioylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2S/c1-2-10-4(9)3-7-5(11)8-6/h2-3,6H2,1H3,(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPNIDZCKUCCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396750
Record name Ethyl N-(hydrazinecarbothioyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21198-09-4
Record name NSC518816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-(hydrazinecarbothioyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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